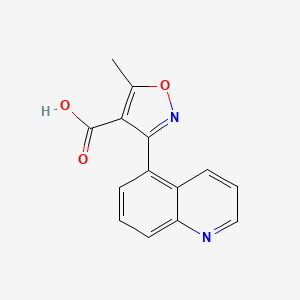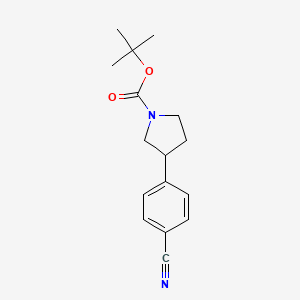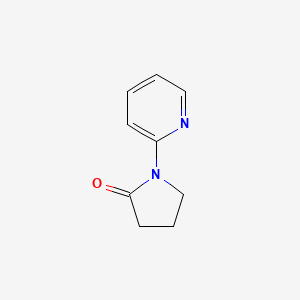
1-(2-Pyridyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyridyl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyridine ring attached to a pyrrolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridyl)-2-pyrrolidinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-pyridylamine with γ-butyrolactone in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反応の分析
Types of Reactions: 1-(2-Pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide in the presence of a catalyst.
Major Products:
科学的研究の応用
1-(2-Pyridyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
1-(2-Pyridyl)piperazine: Another pyridine-containing compound with similar structural features but different biological activities.
2-(2-Pyridyl)ethanol: A compound with a pyridine ring and an ethanol moiety, used in different chemical applications.
2-(2-Pyridyl)acetic acid: A pyridine derivative with carboxylic acid functionality, used in organic synthesis.
Uniqueness: 1-(2-Pyridyl)-2-pyrrolidinone is unique due to its specific combination of a pyridine ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
1-pyridin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H10N2O/c12-9-5-3-7-11(9)8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2 |
InChIキー |
FXEIWRHQBVIQFV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)
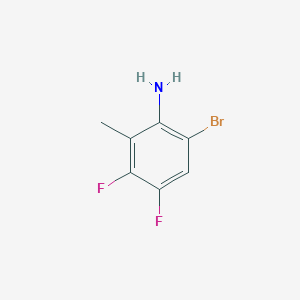
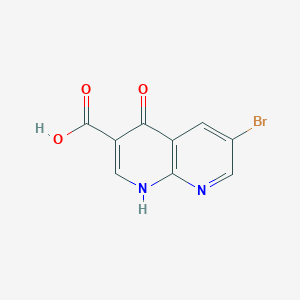
![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)
![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)

